1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(2-Aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1105197-82-7, molecular formula: C₁₂H₂₀N₆S, molecular weight: 280.39 g/mol) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-aminoethyl group at position 1, an ethylthio substituent at position 6, and an isopropylamine moiety at position 4 .
Properties
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6S/c1-4-19-12-16-10(15-8(2)3)9-7-14-18(6-5-13)11(9)17-12/h7-8H,4-6,13H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMERYJBGOCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCN)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an amine group. Amines can participate in a variety of biochemical reactions, including acting as neurotransmitters or being involved in the synthesis of other biologically active molecules .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body can all affect its pharmacokinetics .
Biological Activity
1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 1105197-82-7) is a compound with notable biological activity, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
- Molecular Formula : C12H20N6S
- Molecular Weight : 280.39 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and transporters. The presence of an amine group allows it to participate in biochemical reactions, potentially acting as a neurotransmitter or influencing the synthesis of other biologically active molecules.
Key Mechanisms:
- Inhibition of Kinases : The compound has been observed to inhibit specific kinases involved in cell proliferation and survival pathways.
- Selective Membrane Transport : Its structure may facilitate selective transport across cell membranes via folate receptors and proton-coupled transporters, enhancing its efficacy against tumor cells expressing these receptors.
Antitumor Activity
Research has highlighted the antitumor potential of this compound through various in vitro and in vivo studies. Notably, it has demonstrated selective cytotoxicity against cancer cell lines such as KB and IGROV1.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | KB | 5.0 | Inhibits proliferation significantly |
| Study 2 | IGROV1 | 3.2 | More potent than standard treatments |
In a study involving SCID mice with IGROV1 tumors, the compound showed enhanced efficacy compared to other tested agents, indicating its potential as a therapeutic agent for specific cancer types .
Pharmacokinetics
The pharmacokinetic profile of this compound includes factors such as absorption, distribution, metabolism, and excretion (ADME). Its solubility and stability are critical for bioavailability and therapeutic effectiveness.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar pyrazolo derivatives was conducted:
| Compound | Target Activity | Efficacy |
|---|---|---|
| This compound | Antitumor | High |
| 6-substituted pyrrolo[2,3-d]pyrimidines | Folate receptor inhibition | Moderate |
| Pyrazolo[4,3-e][1,2,4]triazines | Kinase inhibition | Low |
This table illustrates that while related compounds exhibit varying degrees of efficacy, the target compound stands out for its high potency against tumor cells.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Pyrazolo[3,4-d]pyrimidine derivatives share a common heterocyclic core but differ in substituents at positions 1, 4, and 6, which critically influence their physicochemical and biological properties. Key analogs and their structural distinctions are summarized below:
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs exhibit wide ranges: 128–131°C for 2c (ethylthio analog) 202–203°C for methylthio derivatives 238–239°C for morpholinoethylthio derivatives
- Synthetic Yields :
- Solubility: The 2-aminoethyl group in the target compound likely improves aqueous solubility compared to chlorophenyl or morpholinoethyl analogs .
Key Research Findings
- Substituent Impact :
- Position 1 : Bulky groups (e.g., 2-chloro-2-phenylethyl) improve target affinity but reduce solubility .
- Position 6 : Ethylthio/methylthio groups balance lipophilicity and metabolic stability .
- Position 4 : Isopropylamine in the target compound may enhance blood-brain barrier penetration compared to phenyl groups .
- Therapeutic Potential: Pyrazolo[3,4-d]pyrimidines with morpholinoethylthio substituents show promise in prostate and bladder cancer treatment via nanomaterial delivery . Ethoxynaphthyl derivatives are potent antimalarials .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically begins with the construction of the pyrazolo[3,4-d]pyrimidine scaffold, which is then selectively functionalized at key positions:
- Position 1: Introduction of the 2-aminoethyl substituent.
- Position 6: Introduction of the ethylthio group.
- Nitrogen substitution: N-isopropylation at the pyrazolo nitrogen.
This approach uses classical heterocyclic chemistry, nucleophilic substitution, and alkylation reactions under inert atmosphere conditions to ensure high purity and yield.
Key Synthetic Steps and Reagents
Preparation of Pyrazolo[3,4-d]pyrimidine Core
Introduction of the Ethylthio Group at Position 6
Alkylation to Introduce the 2-Aminoethyl Group at Position 1
Alkylation of the pyrazolo nitrogen with 2-bromoethylamine or related 2-aminoethyl halides under basic conditions (e.g., cesium carbonate) in polar aprotic solvents such as DMF at elevated temperatures (around 80 °C) under inert atmosphere is the preferred method.
The alkylation step may produce mixtures of isomers (1- and 2-alkylation), but conditions can be optimized to favor the desired 1-substituted product.
Representative Reaction Conditions and Yields
Purification and Characterization
Purification is commonly performed by silica gel column chromatography using ethyl acetate/petroleum ether mixtures or methanol/dichloromethane mixtures depending on polarity.
Structural confirmation is achieved by elemental analysis, ^1H NMR, and ^13C NMR spectroscopy, ensuring the correct substitution pattern and purity.
Additional Notes on Preparation
The order of substitution steps is important to avoid side reactions and maximize yield.
Use of inert atmosphere (nitrogen or argon) during alkylation and substitution steps prevents oxidation and degradation.
Solubility considerations: The compound’s solubility profile in solvents like DMSO, PEG300, Tween 80, and corn oil is important for formulation but also impacts the choice of reaction solvents and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Iodination | n-Iodosuccinimide, DMF, 80 °C, overnight | Quantitative, forms 3-iodo intermediate | ~100 |
| Alkylation (2-aminoethyl) | 2-Bromoethylamine, Cs2CO3, DMF, 80 °C | Inert atmosphere, temperature control | 70-80 |
| Ethylthio introduction | Ethylthiol/ethylthio reagent, base, mild heat | Lipophilicity crucial for activity | Not specified |
| N-Isopropylation | Isopropyl halide, Cs2CO3, DMF, 80 °C | Inert atmosphere, purification critical | 30-79 |
| Purification | Silica gel chromatography | Solvent system tailored to polarity | - |
| Characterization | Elemental analysis, ^1H NMR, ^13C NMR | Confirms structure and purity | - |
Q & A
Q. What are the recommended synthetic routes for 1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution and heterocyclic condensation. For example:
- Step 1 : React a pyrazolo[3,4-d]pyrimidin-4-amine core with alkyl halides (e.g., ethylthio groups) under reflux in polar aprotic solvents like acetonitrile or DMF, using cesium carbonate as a base .
- Step 2 : Introduce the 2-aminoethyl and isopropyl groups via reductive amination or alkylation. For instance, coupling with 2-chloroethylamine in the presence of copper(I) bromide can yield the aminoethyl substituent .
- Purification : Use recrystallization from ethanol or acetonitrile for high-purity yields .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Pyrazolo[3,4-d]pyrimidine protons (δ 8.5–9.0 ppm for aromatic protons) .
- Ethylthio group (δ 1.3–1.5 ppm for –CH3, δ 2.5–3.0 ppm for –S–CH2–) .
- Isopropyl group (δ 1.2–1.4 ppm for –CH(CH3)2) .
- IR Spectroscopy : Confirm secondary amine (N–H stretch at ~3300 cm⁻¹) and thioether (C–S stretch at ~650 cm⁻¹) .
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidines are purine analogs with reported antitumor and kinase-inhibitory activities . Initial screening should include:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) .
- Kinase inhibition profiling (e.g., EGFR or Aurora kinases) using fluorescence-based assays .
- ADME/Tox : Assess metabolic stability in liver microsomes and plasma protein binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Compare analogs with variations in substituents (e.g., replacing ethylthio with morpholine or piperazine to enhance solubility) .
- Functional Group Screening : Test derivatives with urea, thiourea, or benzoyl esters at the 4-amine position to modulate target affinity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases or DNA repair enzymes .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-methyl-3-naphthalen-2-yl analogs) to identify trends .
Q. What challenges arise in optimizing synthetic yields for this compound?
- Methodological Answer :
- Solvent Effects : Ethanol or acetonitrile improves reaction homogeneity but may reduce yields due to side reactions (e.g., oxidation of thioethers) .
- Catalyst Optimization : Replace copper(I) bromide with palladium catalysts for higher selectivity in C–N coupling .
- Scale-Up Strategies : Use flow chemistry to maintain temperature control and reduce byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
